molecular formula C14H12N2O5S B11058141 6,8-dimethyl-3-nitro-6H-dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxide

6,8-dimethyl-3-nitro-6H-dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxide

Cat. No.: B11058141
M. Wt: 320.32 g/mol
InChI Key: RKBNZFMSXHTHIY-UHFFFAOYSA-N
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Description

6,8-dimethyl-3-nitro-6H-dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibenzo oxathiazepine core, which is a fused ring system containing oxygen, sulfur, and nitrogen atoms. The presence of nitro and methyl groups further enhances its chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-3-nitro-6H-dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the nitration of a dibenzo oxathiazepine precursor, followed by methylation to introduce the dimethyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-3-nitro-6H-dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6,8-dimethyl-3-nitro-6H-dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-3-nitro-6H-dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dibenzo oxathiazepine core can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4,5]thiadiazepine: Similar core structure but lacks the nitro and methyl groups.

    Dibenzo[b,f]azepines: Similar fused ring system but different heteroatoms.

    Dibenzo[d,f][1,3]diazepine: Another related compound with a different arrangement of nitrogen atoms.

Uniqueness

6,8-dimethyl-3-nitro-6H-dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxide is unique due to its specific combination of functional groups and the presence of oxygen, sulfur, and nitrogen in the fused ring system

Properties

Molecular Formula

C14H12N2O5S

Molecular Weight

320.32 g/mol

IUPAC Name

6,8-dimethyl-3-nitrobenzo[c][5,1,2]benzoxathiazepine 5,5-dioxide

InChI

InChI=1S/C14H12N2O5S/c1-9-3-5-12-11(7-9)15(2)22(19,20)14-8-10(16(17)18)4-6-13(14)21-12/h3-8H,1-2H3

InChI Key

RKBNZFMSXHTHIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N2C

Origin of Product

United States

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